Dimetridazole-carboxylic acid sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

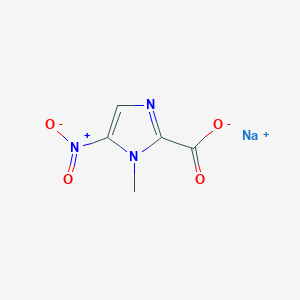

Dimetridazole-carboxylic acid sodium is a derivative of Dimetridazole . Dimetridazole is a drug that combats protozoan infections and belongs to the nitroimidazole class . It was commonly added to poultry feed .

Synthesis Analysis

The synthesis of imidazole derivatives, which includes Dimetridazole-carboxylic acid sodium, has been extensively studied . The synthesis methods used in the preparation of imidazole derivatives have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, antidepressants .

Molecular Structure Analysis

The molecular structure properties of Dimetridazole were investigated both in the solid and liquid phases . Molecular electrostatic potential surface and Hirshfeld surface analysis were used to investigate the overall charge distribution and the intermolecular interaction of Dimetridazole .

Physical And Chemical Properties Analysis

Dimetridazole-carboxylic acid sodium has a molecular weight of 193.09 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 193.00994990 g/mol . Its topological polar surface area is 104 Ų . It has a heavy atom count of 13 .

Applications De Recherche Scientifique

Adsorption on Carbon Materials

Dimetridazole (DTZ) has been studied for its adsorption properties on activated carbon materials. The adsorption capacities of these materials towards antibiotics like DTZ were determined at pH = 7 and 25 °C . This application is significant in understanding how these substances interact with carbon materials, which can be useful in various fields such as water treatment and environmental science.

Competitive Adsorption

In a binary system where both DTZ and another antibiotic (metronidazole, MNZ) are present, the competitive adsorption of these substances was studied . This research is important in understanding how these substances behave in the presence of each other, which can have implications in their removal or recovery from various mediums.

Adsorption on Carbon Nanotubes

The effect of surface chemistry and morphology of carbon nanotubes (CNTs) on their adsorption capacity towards DTZ was investigated . This research can provide insights into how to optimize the use of CNTs for adsorption applications.

Effect of Surface Chemistry and Morphology

The study also investigated how the surface chemistry and morphology of CNTs affect their adsorption capacity towards DTZ . Understanding these effects can help in the design and synthesis of more effective adsorbents.

Electrochemical Detection

Research has been conducted on the use of electrochemical techniques to detect DTZ using a carbon paste electrode modified with silver micro-particles . This application is significant in the field of analytical chemistry, where sensitive and selective detection methods are required.

Mécanisme D'action

Target of Action

Dimetridazole-carboxylic acid sodium, a derivative of nitroimidazole, primarily targets anaerobic bacteria and protozoa . These organisms are responsible for various infections, including gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .

Mode of Action

It is believed that an intermediate in the reduction of the nitro group, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of these organisms, thereby blocking nucleic acid synthesis . This interaction disrupts the normal functioning of the targeted organisms, leading to their death .

Biochemical Pathways

It is known that nitroimidazoles, such as dimetridazole, are prodrugs that are reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . This process can disrupt various biochemical pathways within the targeted organisms, affecting their growth and survival .

Pharmacokinetics

Metronidazole, a related nitroimidazole, is known to be rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats after oral or intravenous administration . Similar pharmacokinetic properties may be expected for dimetridazole-carboxylic acid sodium.

Result of Action

The result of the action of dimetridazole-carboxylic acid sodium is the disruption of DNA synthesis and electron transport in anaerobic bacteria and protozoa . This leads to the death of these organisms, thereby helping to control the infections they cause .

Action Environment

The action of dimetridazole-carboxylic acid sodium can be influenced by various environmental factors. For instance, its reductive activation is favored under low oxygen tension, which is typically found in the environments inhabited by anaerobic bacteria and protozoa . Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound .

Propriétés

IUPAC Name |

sodium;1-methyl-5-nitroimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4.Na/c1-7-3(8(11)12)2-6-4(7)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQSOEKBVDIFMB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)[O-])[N+](=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N3NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimetridazole-carboxylic acid sodium | |

CAS RN |

1563-97-9 |

Source

|

| Record name | sodium 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

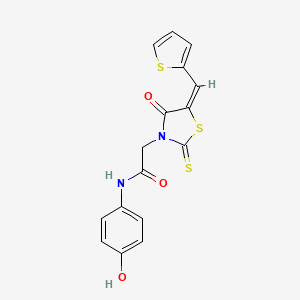

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

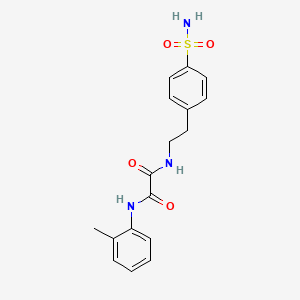

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)

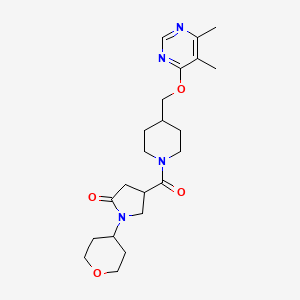

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)